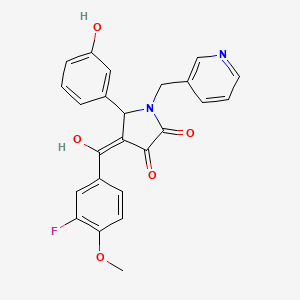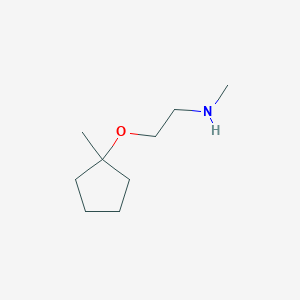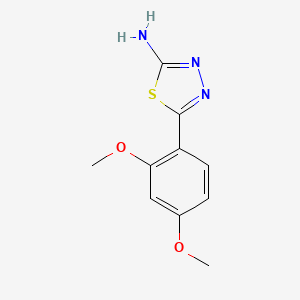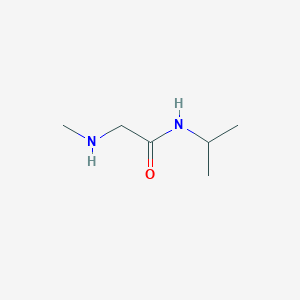![molecular formula C25H23ClN2O2S B2375719 3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-43-2](/img/structure/B2375719.png)
3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule. It is a derivative of the thieno[2,3-d]pyrimidine class of compounds . Thieno[2,3-d]pyrimidines are known to exhibit diverse biological activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . In a specific example, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general structure of thieno[2,3-d]pyrimidines. It contains a thieno[2,3-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . The compound also has various substituents on this core, including a 4-chlorophenyl group, a 4-methylbenzyl group, and a dione group .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione belongs to the broader class of thieno[2,3-d]pyrimidines, known for their biological activities. Research has focused on synthesizing thienopyrimidine derivatives due to their potential as biologically active compounds. For example, the synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring aimed to produce biologically active compounds, demonstrating the interest in this chemical class for pharmaceutical applications. These compounds have shown inhibitory activities against adenosine kinase, platelet aggregation, antileukemia, and anticancer activities, indicating their potential in medicinal chemistry (El-Gazzar, Hussein, & Aly, 2006).
Noncompetitive Inhibition of DPP-4
Another significant area of research is the exploration of thieno[2,3-d]pyrimidine derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. A study on benzo[4,5]thieno[2,3‐d]pyrimidine phthalimide derivatives revealed their effectiveness as DPP-4 inhibitors, with one compound showing notable noncompetitive inhibitory activity. This suggests potential applications in designing novel noncompetitive DPP-4 inhibitors, a promising direction for diabetes treatment (Tomović et al., 2019).
LHRH Receptor Antagonism
In the field of reproductive health, thieno[2,3-d]pyrimidine-2,4-dione derivatives have been studied for their potential as non-peptide antagonists of the human luteinizing hormone-releasing hormone (LHRH) receptor. Such compounds could offer new therapeutic options for sex-hormone-dependent diseases. A specific derivative demonstrated high binding affinity and potent in vitro antagonistic activity for the human LHRH receptor, indicating its potential for clinical application in treating diseases related to sex hormone dysregulation (Sasaki et al., 2003).
Orientations Futures
Thieno[2,3-d]pyrimidines, due to their diverse biological activities, are of significant interest in the development of new therapeutic agents . Future research could focus on further exploring the biological activities of this specific compound and its derivatives, as well as optimizing its synthesis for potential industrial applications.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2S/c1-16-7-9-17(10-8-16)15-27-24-22(20-5-3-2-4-6-21(20)31-24)23(29)28(25(27)30)19-13-11-18(26)12-14-19/h7-14H,2-6,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHANNICYXLQBIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)
![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one](/img/structure/B2375638.png)




![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2375647.png)

![3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2375650.png)


![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)
![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)